molecular formula C13H14O2 B14503856 Trideca-2,4,6,8,10-pentaenedial CAS No. 63792-10-9

Trideca-2,4,6,8,10-pentaenedial

Cat. No.: B14503856
CAS No.: 63792-10-9
M. Wt: 202.25 g/mol
InChI Key: VWTCBHUZQURMJR-UHFFFAOYSA-N
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Description

Trideca-2,4,6,8,10-pentaenedial is a conjugated dialdehyde featuring five alternating double bonds within a 13-carbon backbone. This compound is implicated in plant carotenoid biosynthesis as a precursor to anchorene, a signaling molecule derived from carotenoid cleavage . Its fully unsaturated structure and terminal aldehyde groups make it highly reactive, enabling participation in biochemical pathways and synthetic derivatization.

Properties

CAS No.

63792-10-9

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

trideca-2,4,6,8,10-pentaenedial

InChI

InChI=1S/C13H14O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-10,12-13H,11H2

InChI Key

VWTCBHUZQURMJR-UHFFFAOYSA-N

Canonical SMILES

C(C=CC=CC=CC=CC=CC=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10-pentaenedial typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes, followed by oxidation to form the desired pentaenedial structure. The reaction conditions often require a base catalyst and controlled temperature to ensure the formation of the conjugated system.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The choice of starting materials and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Trideca-2,4,6,8,10-pentaenedial undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The conjugated double bonds can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products:

    Oxidation: Formation of trideca-2,4,6,8,10-pentaenoic acid.

    Reduction: Formation of trideca-2,4,6,8,10-pentaenol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Trideca-2,4,6,8,10-pentaenedial is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids, due to its reactive aldehyde groups.

Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of Trideca-2,4,6,8,10-pentaenedial involves its reactivity with nucleophiles, such as amines and thiols, due to the presence of multiple aldehyde groups. These interactions can lead to the formation of Schiff bases or thioacetals, which are important in various biochemical pathways. The conjugated double bonds also allow for potential interactions with electron-rich species, making it a versatile compound in chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Carotenoid Derivatives

Diapo6 (10,10’-Diapocarotene-10,10’-dial)
  • Structure : (2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedial
  • Key Differences :
    • Contains methyl groups at positions 4 and 7.
    • Shorter carbon chain (12 carbons vs. 13 in Trideca-pentaenedial).
  • Role : Acts as a precursor in anchorene biosynthesis, similar to Trideca-pentaenedial, but with distinct regiochemistry influencing downstream reactivity .
2,6,11-Trimethyldodeca-2,4,6,8,10-pentaenedial
  • Structure : (2E,4E,6E,8E,10E)-2,6,11-trimethyldodeca-2,4,6,8,10-pentaenedial
  • Key Differences: Three methyl substituents at positions 2, 6, and 11. 12-carbon backbone, synthesized as a standard for analytical profiling of carotenoid-derived dialdehydes .
  • Significance : Methylation enhances hydrophobicity and alters UV-Vis absorption properties compared to Trideca-pentaenedial .
All-trans-2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial
  • Structure : Extended conjugated system with seven double bonds and four methyl groups.
  • Key Differences :
    • Longer carbon chain (16 carbons) and additional double bonds.
    • Higher molecular weight and redshifted UV-Vis absorption due to extended conjugation .
  • Application: Used in mass spectrometry-based profiling of apocarotenoids, demonstrating the impact of chain length on detection sensitivity .
2-{11-Amino-1,8,10,12-tetraazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10-pentaen-13-yl}phenol
  • Structure: Nitrogen-containing heterocycle fused to a phenol group.
  • Key Differences: Replaces aldehyde groups with amine and phenol functionalities. Incorporates a tricyclic framework with nitrogen atoms, altering electronic properties and bioactivity .
  • Application : Represents a divergent chemical class (pharmaceutical heterocycles) despite partial structural overlap with Trideca-pentaenedial .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Chain Length Key Properties/Applications Source
Trideca-2,4,6,8,10-pentaenedial C₁₃H₁₄O₂ None 13 carbons Anchorene precursor Plant biosynthesis
Diapo6 (10,10’-diapocarotene-10,10’-dial) C₁₂H₁₄O₂ 4,9-dimethyl 12 carbons Carotenoid cleavage product Synthetic standard
2,6,11-Trimethyldodeca-2,4,6,8,10-pentaenedial C₁₅H₁₈O₂ 2,6,11-trimethyl 12 carbons Analytical standard for apocarotenoids Synthetic
2,6,11,15-Tetramethylhexadeca-heptaenedial C₂₀H₂₄O₂ 2,6,11,15-tetramethyl 16 carbons Extended conjugation for UV detection Synthetic
Heterocyclic trideca-pentaene derivative C₁₉H₁₆N₄O Amino-phenol substituents 13 carbons Pharmaceutical applications Synthetic

Research Findings and Implications

  • Reactivity : The absence of methyl groups in Trideca-pentaenedial increases its polarity and susceptibility to nucleophilic attack compared to methylated analogues like Diapo6 .
  • Biosynthetic Specificity : Trideca-pentaenedial’s role in anchorene synthesis highlights the importance of unsubstituted aldehyde termini in plant signaling, whereas methylated derivatives may serve as metabolic branch points .
  • Analytical Utility : Synthetic analogues with methyl groups or extended conjugation (e.g., heptaenedial) improve chromatographic resolution and mass spectrometric detection limits .
  • Divergent Applications : Heterocyclic derivatives, despite structural similarities, occupy niches in drug discovery due to modified electronic profiles .

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